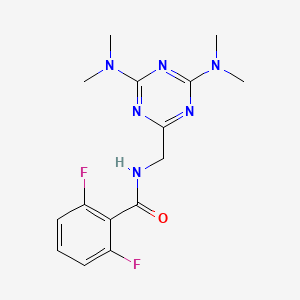

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 1,3,5-triazine, which is a class of organic compounds well known for a long time, and still continue the object of considerable interest, mainly due to their applications in different fields, including the production of herbicides and polymer photostabilisers .

Synthesis Analysis

While specific synthesis methods for this compound were not found, 1,3,5-triazines are generally synthesized from cyanuric chloride via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis

The compound seems to contain a 1,3,5-triazine ring, which is a six-membered ring consisting of three carbon atoms and three nitrogen atoms. The ring is substituted with dimethylamino groups and a difluorobenzamide group .Chemical Reactions Analysis

The kinetics of thermal decomposition of similar 2,4-bis(dimethylamino)-6-trinitromethyl-1,3,5-triazine has been studied in melt and in a dilute solution of dinonyl phthalate by manometric and gravimetric methods .Applications De Recherche Scientifique

Nucleic Acid Binding Agents

One application of compounds related to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzamide is in the field of nucleic acid binding. A study discusses the synthesis of diaryltriazines, which bind strongly to DNA and RNA model sequences and inhibit topoisomerase II, an enzyme crucial in DNA replication and transcription (Spychała et al., 1994).

Polycondensation Reactions

Another application is in the synthesis of melamine derivatives for polycondensation reactions. A study describes the synthesis of various melamine derivatives, including those related to the structure of interest, and their applications in forming polycondensates (Matsukawa et al., 1980).

Metal-Ligand Complex Formation

The compound is also useful in forming metal-ligand complexes. Research on benzoxazine dimers, which have metal-responsive properties, demonstrates their potential as novel ligands for rare earth metal ions, including the formation of complexes with cerium ions (Veranitisagul et al., 2011).

Herbicide Metabolism Studies

In the context of agriculture, similar compounds have been studied for their herbicidal properties and metabolism in various organisms. A study details the identification of microbial and rat metabolites of triflusulfuron methyl, a sulfonylurea herbicide, which shares structural similarities (Dietrich et al., 1995).

Vibrational Spectroscopy

Vibrational spectroscopy studies also utilize similar compounds. Research on N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, a compound structurally related to the compound of interest, provides insights into vibrational assignments and molecular structure (Dunkers & Ishida, 1995).

Antitumor Drug Analogues

The compound's analogues have been explored in the synthesis of antitumor drugs. A study discusses the synthesis of bicyclic analogues of hexamethylmelamine, a triazine derivative, for potential antitumor applications (Langdon et al., 1984).

Propriétés

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F2N6O/c1-22(2)14-19-11(20-15(21-14)23(3)4)8-18-13(24)12-9(16)6-5-7-10(12)17/h5-7H,8H2,1-4H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLROBRWDULWQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=C(C=CC=C2F)F)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2744499.png)

![(Z)-tert-Butyl (3-methyl-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B2744502.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2744503.png)

![(E)-3-(3-(thiophen-2-yl)acryloyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2744505.png)

![N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2744507.png)

![(2R,4R)-4-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2744509.png)

![N-Methyl-N-[(4-piperidin-1-ylphenyl)methyl]but-2-ynamide](/img/structure/B2744512.png)

![N-phenyl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2744513.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2744514.png)

![3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2744515.png)